molecular formula C6H13N B156881 (R)-2-Methylpiperidine CAS No. 1722-95-8

(R)-2-Methylpiperidine

Cat. No. B156881
CAS RN: 1722-95-8
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-ZCFIWIBFSA-N
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Description

(R)-2-Methylpiperidine is a chiral compound that has been the subject of various synthetic studies due to its relevance in medicinal chemistry and as a building block for more complex molecules. The compound has been synthesized in enantiopure form, which is important for its biological activity .

Synthesis Analysis

The synthesis of enantiopure (R)-2-Methylpiperidine has been achieved through several methods. One approach involves the resolution of (±)-2-methylpiperidine using tartaric acid, followed by conversion to (R)-N-Boc-2-methylpiperidine with an enantiomeric excess of over 98% . Another method reported is the Rh-catalyzed cyclohydrocarbonylation, which is a part of the synthesis of 3-hydroxypiperidine derivatives . Additionally, enantioselective syntheses have been reported starting from chiral synthons, employing strategies like regioselective aziridine ring opening .

Molecular Structure Analysis

The molecular structure of (R)-2-Methylpiperidine has been determined by X-ray crystallography and anomalous dispersion methods. These studies have confirmed the absolute structure of the compound and have shown that systematic errors can be minimized to determine the absolute structure parameters accurately .

Chemical Reactions Analysis

(R)-2-Methylpiperidine can undergo various chemical reactions due to its reactive piperidine ring. For instance, it can be involved in hydrodenitrogenation (HDN) reactions, where the presence of methyl groups has been shown to hinder the adsorption leading to the elimination of β hydrogen atoms . Moreover, it can be used to synthesize spiropiperidine derivatives through rhodium(III)-catalyzed intramolecular ArC-H activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Methylpiperidine are influenced by its chiral nature and the presence of the methyl group. The compound's reactivity in various chemical reactions, such as HDN, is affected by the steric hindrance provided by the methyl group . The enantiopure form of the compound is crucial for its biological activity, which is why methods to assess the optical purity, such as NMR protocols, have been developed .

Scientific Research Applications

Carbamates in Aqueous Solutions

(Mcgregor et al., 2018) explored the formation of carbamates in aqueous solutions containing 2-methylpiperidine and CO2. They used NMR spectroscopy to show that 2-methylpiperidine-N-carboxylate is stable in aqueous solutions. This study aids in understanding carbamate formation, important in various industrial and pharmaceutical applications.

Preparation of Chiral Enantiomers

(Doller, Davies, & Chackalamannil, 1997) described a method for preparing chiral enantiomers of (R)- and (S)-N-BOC-2-methylpiperidines. These enantiomers, with high optical purity, are crucial in synthesizing specific pharmaceutical agents.

Role in Hydrodenitrogenation

(Egorova, Zhao, Kukula, & Prins, 2002) studied the role of 2-methylpiperidine in the hydrodenitrogenation (HDN) of certain compounds. HDN is a crucial process in refining fuels and reducing nitrogen oxide emissions.

Optical Activity in Cyclic Amines

(Craft, Lemler, & Vaccaro, 2021) investigated the optical activity of (S)-2-methylpiperidine. This study provides insights into chiroptical properties, significant in pharmaceutical and stereochemical research.

Enantioselective Hydrolase

(Fukawa, Mizuno, Kawade, Mitsukura, & Yoshida, 2021) found a hydrolase in Arthrobacter sp. K5 that exhibits high (S)-selectivity towards 2-methylpiperidine. This discovery opens avenues for efficient preparation of chiral 2-methylpiperidine in pharmaceuticals.

Complexation with Rhodium

(Sadlej & Jaźwiński, 2021) explored the complexation of 2-methylpiperidine with rhodium(II) tetracarboxylates. Such complexes are of interest in catalysis and material science.

Absorption of CO2

(Coulier, Lowe, Tremaine, Coxam, & Ballerat-Busserolles, 2016) studied the absorption of CO2 in aqueous solutions of 2-methylpiperidine, relevant in carbon capture technologies.

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses to health and the environment.


Future Directions

This involves understanding the current state of research on the compound and the potential future directions. This could include potential applications, areas needing further research, and the compound’s role in advancing science or technology.


properties

IUPAC Name

(2R)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348446
Record name (R)-2-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methylpiperidine

CAS RN

1722-95-8
Record name (R)-2-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Methylpiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
H Matsushita, Y Tsujino, M Noguchi, M Saburi… - Bulletin of the …, 1978 - journal.csj.jp
Optical activation of 2-phenylpropionaldehyde (PPA) via enamines using L-proline derivatives as amine components was studied. S(+)-PPA was obtained when R(−)-2-…
Number of citations: 20 www.journal.csj.jp
D Doller, R Davies, S Chackalamannil - Tetrahedron: Asymmetry, 1997 - Elsevier
The resolution of (±)-2-methylpiperidine using d- and l-tartaric acid followed by direct conversion of the intermediate tartrate salts to (R) and (S)-N-Boc-2-methylpiperidine is described. …
Number of citations: 15 www.sciencedirect.com
D Wetzl, M Berrera, N Sandon, D Fishlock… - …, 2015 - Wiley Online Library
Recent investigations on imine reductases (IREDs) have enriched the toolbox of potential catalysts for accessing chiral amines, which are important building blocks for the …
HC Beyerman, S Van Den Bosch… - Recueil des Travaux …, 1971 - Wiley Online Library
… On the one hand (-)-2-(2-hydroxyethyI)piperidine was converted into (-)-R-2-methylpiperidine in boiling water in the presence of Raney nickel, on the analogy of the known conversion …
Number of citations: 20 onlinelibrary.wiley.com
L Ros-Blanco, J Anido, R Bosser, J Esté… - Journal of Medicinal …, 2012 - ACS Publications
The three stereoisomers of the noncyclam compound 1 (1(R,R), 1(S,S), and the meso form 1(S,R)) and their corresponding tetrahydrochlorides 11 were prepared from (S)- and (R)-2-…
Number of citations: 13 pubs.acs.org
MO Sydnes, A Bezos, C Burns… - Australian journal of …, 2008 - CSIRO Publishing
A series of enantiomerically pure C8c–C15 monoseco analogues, 23–30, of the alkaloids cryptopleurine (1) and julandine (2) have been prepared using cinnamyl chloride 37 and (S)- …
Number of citations: 8 www.publish.csiro.au
JA Klun, D Ma, R Gupta - Journal of medical entomology, 2000 - academic.oup.com
Optically inactive 1-[3-cyclohexen-1-ylcarbonyl] piperidine and 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine are repellents against blood-feeding arthropods. Pure stereoisomers of …
Number of citations: 20 academic.oup.com
M Naya, K Kokado, K Sada - ACS Applied Polymer Materials, 2020 - ACS Publications
Multi-thermoresponsiveness which exhibits more than triple phase transitions has not been achieved yet. Current research studies have reported double thermoresponsive copolymers …
Number of citations: 5 pubs.acs.org
TR Hoye, MK Renner - The Journal of Organic Chemistry, 1996 - ACS Publications
Mosher's MTPA (methoxy(trifluoromethyl)phenylacetyl) technology is a well-known tool used to determine the absolute configuration of chiral alcohols and primary amines. The …
Number of citations: 89 pubs.acs.org
AG Al-Sehemi, RS Atkinson, CK Meades - Chemical Communications, 2001 - pubs.rsc.org
The two pseudoenantiotopic N-acyl groups of enantiopure 3-[N-(3-m-acetoxyphenylpropanoyl)-N-(3-phenylpr opanoyl)amine]-2-isopropylquinazolin-4(3H)-one 7 each react with a …
Number of citations: 15 pubs.rsc.org

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